molecular formula C19H30O2 B3155014 (5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 79037-34-6

(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No. B3155014
CAS RN: 79037-34-6
M. Wt: 293.5 g/mol
InChI Key: NVKAWKQGWWIWPM-NWQJCVHWSA-N
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Description

A stable-labeled internal standard of 5α -Dihydrotestosterone or DHT. DHT is an androgen or male sex hormone that has been implicated in a broad range of disease from male pattern baldness to benign prostatic hyperplasia and prostate cancer. As an anabolic steroid, DHT has also been used as a performance-enhancing drug to promote muscle growth.

Scientific Research Applications

Environmental Toxicology and Bioremediation

Biodegradation of Phenanthrene : Phenanthrene, a low-molecular-weight hydrophobic PAH, binds to particulates in soil and sediments, inhibiting biological uptake. Sphingomonads, a well-adapted group of microorganisms, degrade phenanthrene through up-regulation of extradiol cleavage pathway enzymes. This highlights the role of specific bacteria in the bioremediation of PAH-contaminated environments (Waigi et al., 2015).

Chemical Synthesis and Rearrangement

Unexpected Chemical Syntheses and Rearrangements : Research in the synthesis of functionalized heteroaromatic compounds often leads to the discovery of new rearrangements and corrections of previously misassigned structures. Investigations into arylhydrazonals, enamines, and other functionally substituted carbonyl compounds have provided insights into novel chemical pathways and the importance of accurate structural assignments in organic chemistry (Moustafa et al., 2017).

Pharmacological Research

Chlorogenic Acid (CGA) Pharmacology : Chlorogenic acid, found in green coffee extracts and tea, demonstrates various therapeutic roles such as antioxidant, anti-inflammatory, and neuroprotective effects. Its potential in regulating lipid and glucose metabolism suggests its utility in treating metabolic disorders. This exemplifies the ongoing interest in natural compounds for developing novel therapeutics (Naveed et al., 2018).

Environmental Chemistry

Toxicity of Oxygenated PAHs : Oxygenated PAHs (OPAHs) are considered more toxic than their non-oxygenated counterparts. Studies on their occurrence, toxicity, and sources in food emphasize the need for understanding the environmental impact and health risks associated with PAHs and their derivatives. This area of research is crucial for assessing environmental hazards and establishing safety regulations (Ma & Wu, 2022).

Mechanism of Action

Target of Action

Androstanolone-d3, also known as Stanolone or Dihydrotestosterone (DHT), primarily targets the Androgen Receptor (AR) . The AR is a nuclear receptor that is activated by binding either of the androgenic hormones, testosterone, or dihydrotestosterone .

Mode of Action

Androstanolone-d3 is a potent androgenic metabolite of testosterone . It is generated by a 5-alpha reduction of testosterone . Unlike testosterone, Androstanolone-d3 cannot be aromatized to estradiol, therefore it is considered a pure androgenic steroid . It binds to the AR and initiates a cascade of genetic events, leading to anabolic and androgenic effects .

Biochemical Pathways

The enzyme 5α-reductase catalyzes the formation of DHT from testosterone in certain tissues including the prostate gland, seminal vesicles, epididymides, skin, hair follicles, liver, and brain . This enzyme mediates the reduction of the C4-5 double bond of testosterone . DHT may also be synthesized from progesterone and 17α-hydroxyprogesterone via the androgen backdoor pathway in the absence of testosterone .

Pharmacokinetics

The bioavailability of Androstanolone-d3 is very low (0-2%) following oral administration . This is due to extensive first-pass metabolism . When administered transdermally or via intramuscular injection, the bioavailability increases .

Result of Action

Androstanolone-d3 is biologically important for sexual differentiation of the male genitalia during embryogenesis, maturation of the penis and scrotum at puberty, growth of facial, body, and pubic hair, and development and maintenance of the prostate gland and seminal vesicles . It is the primary androgen in the genitals, prostate gland, seminal vesicles, skin, and hair follicles .

Action Environment

The action of Androstanolone-d3 can be influenced by various environmental factors. For instance, the presence of 5α-reductase in various tissues can affect the local concentration of Androstanolone-d3 . Additionally, factors such as pH, temperature, and the presence of other molecules can influence the stability and efficacy of Androstanolone-d3.

properties

IUPAC Name

(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14?,15-,16-,17-,18-,19-/m0/s1/i6D2,17D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKAWKQGWWIWPM-NWQJCVHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3C([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747036
Record name (5alpha,8xi,17beta)-17-Hydroxy(16,16,17-~2~H_3_)androstan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79037-34-6
Record name (5alpha,8xi,17beta)-17-Hydroxy(16,16,17-~2~H_3_)androstan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 2
(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 3
(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 4
(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 5
(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 6
(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one

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